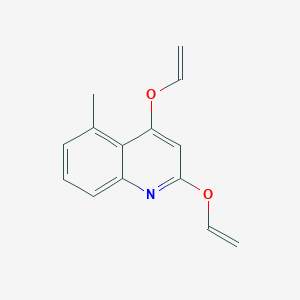-lambda~5~-phosphane CAS No. 138711-23-6](/img/structure/B14278566.png)
[(Acenaphthylen-1-yl)imino](tributyl)-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Acenaphthylen-1-yl)imino-lambda~5~-phosphane is a compound that belongs to the class of λ5-phosphanes. This compound is characterized by the presence of an acenaphthylen-1-yl group attached to an imino group, which is further bonded to a tributyl-phosphane moiety. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Acenaphthylen-1-yl)imino-lambda~5~-phosphane typically involves the reaction of acenaphthylen-1-ylamine with tributylphosphane under specific conditions. One common method involves the use of 2-chlorotropone as a reagent, which reacts with (acenaphthylen-1-yl)imino-lambda~5~-phosphane to form novel compounds such as 11H-cyclohepta[b]indeno[2,1-d]pyrrole .
Industrial Production Methods
While detailed industrial production methods for (Acenaphthylen-1-yl)imino-lambda~5~-phosphane are not extensively documented, the synthesis generally follows standard organic synthesis protocols involving the use of appropriate reagents and catalysts to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(Acenaphthylen-1-yl)imino-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced forms, and substituted derivatives. For example, the reaction with 2-chlorotropone yields compounds like 11H-cyclohepta[b]indeno[2,1-d]pyrrole .
Wissenschaftliche Forschungsanwendungen
(Acenaphthylen-1-yl)imino-lambda~5~-phosphane has several scientific research applications, including:
Chemistry: The compound is used in the synthesis of novel heterocyclic compounds and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including interactions with DNA and proteins.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of (Acenaphthylen-1-yl)imino-lambda~5~-phosphane involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate with DNA, disrupting its structure and function, and inhibit enzymes like topoisomerase II, leading to cell death . These interactions are crucial for its potential therapeutic applications, particularly in cancer treatment.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Inden-3-yl)imino-lambda~5~-phosphane: Similar in structure but with an inden-3-yl group instead of an acenaphthylen-1-yl group.
Imidazole-2-thione linked to acenaphthylenone: A hybrid compound that integrates key structural elements for DNA intercalation and enzyme inhibition.
Uniqueness
(Acenaphthylen-1-yl)imino-lambda~5~-phosphane is unique due to its specific structural configuration, which allows for distinct interactions with molecular targets. Its ability to form stable compounds under acidic conditions and its potential for various chemical reactions make it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
138711-23-6 |
|---|---|
Molekularformel |
C24H34NP |
Molekulargewicht |
367.5 g/mol |
IUPAC-Name |
acenaphthylen-1-ylimino(tributyl)-λ5-phosphane |
InChI |
InChI=1S/C24H34NP/c1-4-7-16-26(17-8-5-2,18-9-6-3)25-23-19-21-14-10-12-20-13-11-15-22(23)24(20)21/h10-15,19H,4-9,16-18H2,1-3H3 |
InChI-Schlüssel |
LBGCDUXAYUVZAA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCP(=NC1=CC2=CC=CC3=C2C1=CC=C3)(CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-4-[(3-methylbut-2-en-1-yl)oxy]butan-2-ol](/img/structure/B14278486.png)
![N,N-Bis(4-ethylphenyl)-4'-methoxy[1,1'-biphenyl]-4-amine](/img/structure/B14278487.png)
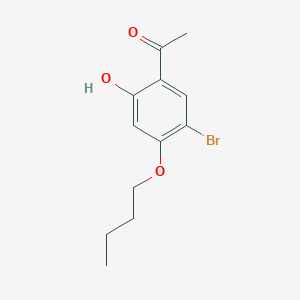
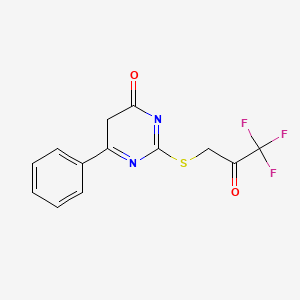
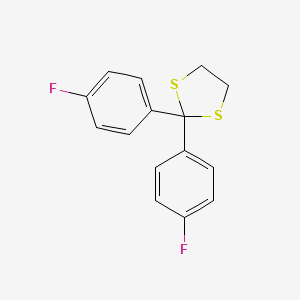
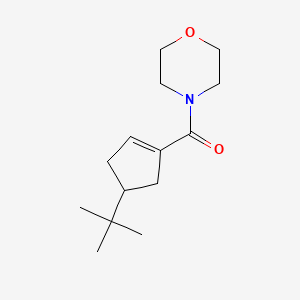
![4-[2-(4-Butoxyphenyl)ethoxy]-8-fluoroquinoline](/img/structure/B14278510.png)
![Bicyclo[3.2.0]hepta-1(5),2-diene](/img/structure/B14278516.png)
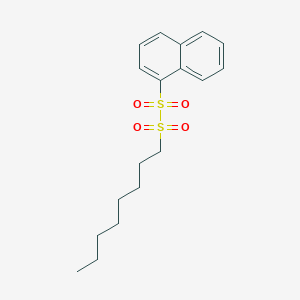
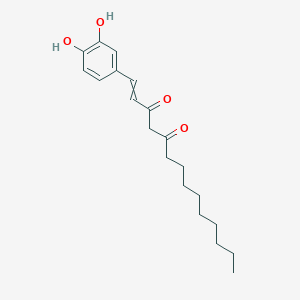
![4'-Ethyl-N,N-bis(4-methylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B14278536.png)


